Calotropin

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

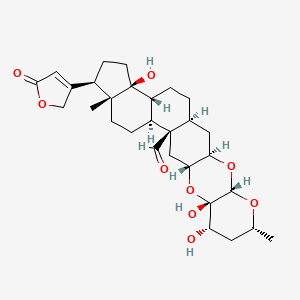

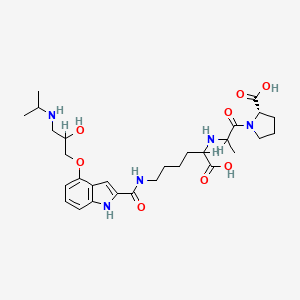

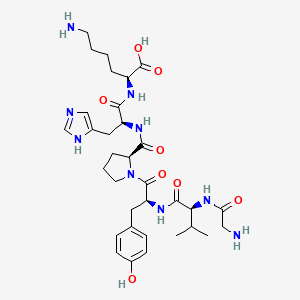

Calotropin is a a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells.

科研应用

Cytotoxicity in Cancer Treatment

Calotropin has demonstrated notable cytotoxicity against various cancer cells. For instance, it inhibits the growth of human chronic myeloid leukemia K562 cells by G2/M phase arrest, upregulating p27, downregulating G2/M regulatory proteins, cyclins A and B, and modulating pro-survival signaling, leading to apoptosis (Wang et al., 2009). Furthermore, in colorectal cancer cells, calotropin activates YAP (Yes-associated protein) through the downregulation of LATS1 and inhibits cell proliferation, suggesting its potential as a therapeutic agent (Zhou et al., 2019).

Fertility Control Applications

A study on calotropin's effect on spermatogenesis found that it inhibits this process in male gerbils and rabbits, as well as induces abortion in pregnant female rats, indicating its potential use in fertility control (Gupta, Sharma, & Dixit, 1990).

Enzymatic Studies

Calotropin has been studied for its properties as a cysteine proteinase. Comparative studies on calotropins DI and DII from Calotropis gigantea's latex showed differences in their susceptibility to autodigestion and immunological properties, indicating distinct biochemical functions (Sengupta, Bhattacharya, Pal, & Sinha, 1984).

Cytotoxic Principle in Traditional Medicine

Calotropin has been isolated as a cytotoxic principle from Asclepias curassavica L., a plant used in folk medicine for treating cancer and warts, demonstrating its relevance in traditional medical practices (Kupchan, Knox, Kelsey, & Renauld, 1964).

Apoptotic Effects in Lung Cancer

Calotropin shows significant inhibitory and pro-apoptotic activity against cisplatin-resistant non-small cell lung cancer cells, suggesting its potential for treating certain forms of drug-resistant cancer (Mo et al., 2016).

Anti-inflammatory and Anti-nociceptive Properties

The latex of Calotropis procera, containing calotropin, has been used traditionally for treating various inflammatory diseases. It exhibits anti-inflammatory and anti-nociceptive properties, suggesting its potential for pain and inflammation management (Ramos et al., 2009).

Wound Healing Activity

Calotropin has been shown to have significant wound healing activity, supporting its use in traditional medicine for skin and wound infections (Samy & Chow, 2012).

Broad Pharmacological Importance

Calotropis procera is known for its diverse pharmacological importance, including anti-cancerous, anti-microbial, and anti-inflammatory properties. Calotropin is one of the key compounds contributing to these beneficial effects (Sharma et al., 2012).

Regulation of Apoptosis in Cancer Treatment

Calotropin regulates apoptosis in non-small cell lung cancer by modulating the CTLA-4-mediated TGF-β/ERK signaling pathway, further highlighting its potential as an anti-cancer agent (Tian, Xie, & Zhu, 2018).

Wnt Signaling Inhibition

Calotropin inhibits Wnt signaling, crucial in various human diseases and embryonic development, by increasing casein kinase 1α in colon cancer cells, presenting a unique mechanism of action (Park et al., 2014).

性质

CAS 编号 |

1986-70-5 |

|---|---|

产品名称 |

Calotropin |

分子式 |

C29H40O9 |

分子量 |

532.6 g/mol |

IUPAC 名称 |

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1 |

InChI 键 |

OWPWFVVPBYFKBG-GHFYYFPWSA-N |

手性 SMILES |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

规范 SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

外观 |

Solid powder |

颜色/形态 |

RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE |

熔点 |

223 °C WITH DECOMPOSITION |

其他 CAS 编号 |

1986-70-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

calotropin Pecilocerin A Pekilocerin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)

![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)

![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)